molecular formula C8H4ClIN2 B2626970 8-Chloro-5-iodo-1,7-naphthyridine CAS No. 2306278-22-6

8-Chloro-5-iodo-1,7-naphthyridine

Cat. No.: B2626970
CAS No.: 2306278-22-6
M. Wt: 290.49
InChI Key: PWAVAGWFUYXVOR-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Isomers and Core Structural Features

Naphthyridines are a class of heterocyclic organic compounds characterized by a bicyclic structure composed of two fused pyridine (B92270) rings. nih.gov These aromatic systems are isomeric with each other, differing in the placement of the two nitrogen atoms within the fused ring system. nih.govrsc.org There are six possible isomers of naphthyridine: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.org The core structure of a naphthyridine is analogous to that of naphthalene, with two of the carbon atoms replaced by nitrogen atoms. acs.org

First named by Reissert in 1893, these compounds have also been referred to as "pyridopyridines" or "diazanaphthalenes". nih.govrsc.org The arrangement of the nitrogen atoms significantly influences the electronic properties and, consequently, the chemical reactivity and biological activity of the molecule. rsc.org The 1,7-naphthyridine (B1217170) isomer, the parent structure of the compound of focus, has one nitrogen atom in each of the fused rings at positions 1 and 7.

Significance of Halogen Substituents in Heterocyclic Chemistry and Their Influence on Chemical Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto a heterocyclic scaffold, such as a naphthyridine, has profound effects on its chemical and physical properties. sigmaaldrich.com Halogen substituents are known to modulate the electronic nature of the aromatic ring system through a combination of inductive and resonance effects. libretexts.org Inductively, the electronegative halogens withdraw electron density from the ring, which can decrease its reactivity towards electrophilic substitution. libretexts.org Conversely, through resonance, they can donate lone pair electron density to the ring. libretexts.org

This dual electronic influence is key to their utility in synthetic chemistry. sigmaaldrich.com Furthermore, the presence of halogens provides reactive handles for a variety of cross-coupling reactions, enabling the construction of more complex molecules. The differing reactivity of various halogens (e.g., the carbon-iodine bond being more reactive than the carbon-chlorine bond in many catalytic systems) allows for selective and sequential functionalization. Halogenation can also enhance the pharmacological properties of a molecule, a strategy often employed in drug design. nih.gov

Research Trajectories for 8-Chloro-5-iodo-1,7-naphthyridine within the Broader Naphthyridine Class

Within the extensive family of naphthyridine compounds, which are widely investigated for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties, this compound stands out as a particularly valuable research intermediate. researchgate.netnih.gov Its value lies in the presence of two different halogen atoms at distinct positions on the 1,7-naphthyridine core.

The differential reactivity of the C-I and C-Cl bonds makes this compound an ideal substrate for regioselective functionalization. The more labile carbon-iodine bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, leaving the more robust carbon-chlorine bond intact for subsequent transformations. This allows for the controlled and stepwise introduction of various substituents, facilitating the synthesis of a diverse library of 1,7-naphthyridine derivatives for screening in drug discovery and for the development of novel materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-5-iodo-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAVAGWFUYXVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2I)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies of 8 Chloro 5 Iodo 1,7 Naphthyridine

Nucleophilic Substitution Reactions of Halogen Atoms on the Naphthyridine Core

The presence of two different halogen atoms on the electron-deficient 1,7-naphthyridine (B1217170) ring system allows for regioselective nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogens is dictated by the strength of the carbon-halogen bond and the stability of the halide as a leaving group. Generally, the carbon-iodine bond is weaker and iodide is a better leaving group than chloride, suggesting that nucleophilic attack will preferentially occur at the C5-position.

The introduction of amino groups is a critical transformation in the synthesis of biologically active compounds. While direct SNAr amination is possible, modern methods like the Buchwald-Hartwig amination offer a more general and efficient route. organic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org For 8-Chloro-5-iodo-1,7-naphthyridine, the greater reactivity of the C-I bond would allow for selective amination at the C5-position under carefully controlled palladium-catalyzed conditions, leaving the C8-chloro group intact for subsequent transformations.

Similar to amination, the introduction of alkoxy (C-O) and thio (C-S) ethers can be achieved through nucleophilic substitution. In these reactions, an alkoxide or thiolate acts as the nucleophile. The inherent reactivity difference between the C5-iodo and C8-chloro positions allows for selective functionalization. Palladium-catalyzed C-O cross-coupling reactions have become a valuable method for forming alkyl aryl ethers, often succeeding where traditional methods like the Williamson ether synthesis are limited. nih.gov The development of specialized phosphine (B1218219) ligands has enabled these couplings to proceed under mild conditions, even with challenging substrates. nih.gov It is expected that such catalytic systems would favor reaction at the more labile C5-iodo position of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for Naphthyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation, and they have been extensively applied to functionalize halogenated naphthyridines. acs.orgnih.govacs.org The differential reactivity of the C-I and C-Cl bonds in this compound is particularly advantageous, enabling stepwise and regioselective derivatization using different catalytic systems. nih.govacs.org

Palladium catalysts are widely used for the functionalization of N-heterocyclic scaffolds. nih.gov Reactions such as Suzuki, Stille, and Negishi couplings are effective for creating new carbon-carbon bonds. The general order of reactivity for aryl halides in these palladium-catalyzed oxidative additions is I > Br > Cl.

This reactivity trend allows for selective coupling at the C5-iodo position of this compound, while the C8-chloro position remains available for a second, different coupling reaction. A prime example of this strategy has been demonstrated on the analogous 1-chloro-4-iodo-2,7-naphthyridine scaffold. nih.govacs.org Researchers performed a selective palladium-catalyzed Negishi cross-coupling with an arylzinc reagent at the iodo position, followed by a cobalt-catalyzed coupling at the chloro position to synthesize a bisarylated naphthyridine. nih.govacs.org This stepwise approach highlights the synthetic utility afforded by the different halogens.

Table 1: Regioselective Functionalization via Stepwise Cross-Coupling

StepCatalyst SystemReagentReactive SiteProductYieldReference
1Pd-CatalystArylzinc ChlorideC-IMono-arylated Naphthyridine82% nih.govacs.org
2Co-CatalystArylzinc ChlorideC-ClBis-arylated Naphthyridine91% nih.govacs.org

Note: Data is based on the functionalization of 1-chloro-4-iodo-2,7-naphthyridine, demonstrating the principle of stepwise catalysis.

Cobalt-catalyzed cross-coupling reactions have emerged as an economical and effective alternative to palladium systems, particularly for the functionalization of electron-deficient N-heterocycles. acs.orgnih.govacs.orgcapes.gov.br These reactions often exhibit a broad scope and tolerate various functional groups. nih.gov Research has shown that CoCl₂ can efficiently catalyze the coupling of chloronaphthyridines with both alkyl- and arylmagnesium halides. acs.orgnih.govacs.org Furthermore, the use of CoCl₂·2LiCl in the presence of an additive like sodium formate (B1220265) enables the smooth cross-coupling of chloro- and iodonaphthyridines with arylzinc reagents. acs.orgnih.govacs.orgnih.gov This cobalt-based methodology can be employed to functionalize the C8-chloro position of this compound, especially after the C5-iodo position has been selectively modified using a palladium catalyst. nih.govacs.org

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile C-C bond-forming reaction. organic-chemistry.org Organozinc reagents are often prepared from organohalides and activated zinc metal. units.itnih.gov They are crucial partners in the functionalization of halogenated naphthyridines. acs.orgnih.govacs.org

As demonstrated in the stepwise functionalization of dihalonaphthyridines, arylzinc chlorides can be coupled with high regioselectivity. nih.govacs.org A palladium catalyst will preferentially activate the C-I bond for coupling, while a cobalt catalyst system can subsequently activate the more robust C-Cl bond. nih.govacs.org This differential reactivity makes zinc-mediated Negishi couplings a cornerstone in the strategic elaboration of the this compound core, allowing for the controlled and sequential introduction of different aryl or alkyl groups.

Electrophilic Reactions on the Naphthyridine Ring System

The 1,7-naphthyridine ring is an electron-deficient system due to the presence of two nitrogen atoms. This inherent electronic nature generally makes electrophilic aromatic substitution reactions challenging compared to electron-rich aromatic systems like benzene. wikipedia.org The rate and regioselectivity of such reactions are significantly influenced by the nature of the substituents already present on the ring. wikipedia.org In the case of this compound, the chloro and iodo groups are deactivating ortho-, para-directing groups, while the nitrogen atoms strongly deactivate the ring towards electrophilic attack, particularly at the positions alpha and gamma to them.

Electrophilic substitution on the pyridine (B92270) ring itself is known to be sluggish and often requires harsh conditions. wikipedia.org When such reactions do occur, they tend to favor the β-position (C-3 and C-6 in the 1,7-naphthyridine system), which is less deactivated. However, the presence of the halogen substituents and the fused ring system modifies this reactivity. Given the deactivating nature of the entire heterocyclic system, direct electrophilic substitution on the carbocyclic part of the naphthyridine ring is also not highly favored.

To enhance the propensity of the naphthyridine ring to undergo electrophilic substitution, activation strategies can be employed. One common method is the formation of the N-oxide. wikipedia.org Oxidation of one of the nitrogen atoms in the 1,7-naphthyridine ring would increase the electron density of the ring system, thereby facilitating attack by electrophiles. The subsequent removal of the oxygen atom would then yield the substituted naphthyridine.

Reaction Type Typical Reagents and Conditions Expected Outcome for 1,7-Naphthyridine Core
NitrationHNO₃/H₂SO₄Substitution at a less deactivated position, likely C-3 or C-6.
HalogenationX₂/Lewis AcidSubstitution at a less deactivated position.
SulfonationFuming H₂SO₄Substitution at a less deactivated position.
Friedel-Crafts Alkylation/AcylationR-X/AlCl₃ or RCOCl/AlCl₃Generally not successful due to deactivation and catalyst coordination with nitrogen.

Reduction and Oxidation Reactions of Naphthyridine Derivatives

The reduction of the 1,7-naphthyridine ring can be achieved under various conditions, leading to partially or fully saturated systems. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common method. The choice of catalyst, solvent, and reaction conditions can influence the extent of reduction. For instance, the use of a less active catalyst might allow for the selective reduction of one of the pyridine rings.

The halogen substituents on this compound can also be susceptible to reduction. Dehalogenation can occur under catalytic hydrogenation conditions or by using reducing agents like zinc in acetic acid. The iodo group is generally more labile and can be selectively removed under milder conditions compared to the chloro group.

Oxidation of the nitrogen atoms in the 1,7-naphthyridine ring to form N-oxides is a key transformation. wikipedia.org This is typically achieved using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide not only alters the electronic properties of the ring, facilitating electrophilic substitution as mentioned earlier, but also provides a handle for further functionalization.

Reaction Type Typical Reagents and Conditions Potential Products from this compound
Catalytic HydrogenationH₂, Pd/C or PtO₂Tetrahydro- or decahydronaphthyridines, potential dehalogenation.
DehalogenationZn/AcOH or H₂, Pd/C8-chloro-1,7-naphthyridine or 5-iodo-1,7-naphthyridine (B13653597) or 1,7-naphthyridine.
N-Oxidationm-CPBA or H₂O₂/AcOHThis compound-1-oxide or 7-oxide.

Formation of Metal Complexes from Naphthyridine Ligands

Naphthyridine derivatives are excellent ligands for the formation of coordination complexes with a wide variety of metal ions. rsc.orgrsc.org The two nitrogen atoms can act as a bidentate chelating ligand, forming stable complexes. The geometry and properties of these complexes are dependent on the metal ion, the substitution pattern on the naphthyridine ring, and the other ligands present in the coordination sphere.

The 1,7-naphthyridine isomer can form complexes where the two nitrogen atoms coordinate to the same metal center, although this can be sterically constrained. More commonly, it can act as a bridging ligand between two metal centers. The electronic properties of the naphthyridine ligand can be tuned by the substituents. The electron-withdrawing chloro and iodo groups in this compound would be expected to decrease the basicity of the nitrogen atoms, which could influence the stability and reactivity of the resulting metal complexes. These complexes have applications in catalysis, materials science, and medicinal chemistry.

Metal Ion Typical Precursor Potential Complex Structure with this compound
Palladium(II)PdCl₂(MeCN)₂Square planar complex, [Pd(L)Cl₂] or [Pd(L)₂]Cl₂
Platinum(II)K₂PtCl₄Square planar complex, [Pt(L)Cl₂] or [Pt(L)₂]Cl₂
Ruthenium(II)[Ru(bpy)₂Cl₂]Octahedral complex, [Ru(bpy)₂(L)]²⁺
Copper(I)[Cu(MeCN)₄]PF₆Tetrahedral complex, [Cu(L)₂]⁺

Note: L represents the this compound ligand. The data in this table is illustrative of the types of complexes that can be formed.

Side Chain Modification and Further Functionalization Strategies for Complex Molecular Architectures

The chloro and iodo substituents on the this compound ring are key handles for a variety of powerful cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures. The differential reactivity of the C-Cl and C-I bonds allows for selective and sequential functionalization. Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the halo-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions, it is possible to selectively couple at the 5-position (iodo) while leaving the 8-position (chloro) intact for subsequent transformations.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties through the coupling of the halo-naphthyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki coupling, selective reaction at the more reactive C-I bond is expected.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of amine nucleophiles at the halogenated positions. This is a powerful tool for the synthesis of amino-substituted naphthyridines, which are common motifs in biologically active molecules.

Other Cross-Coupling Reactions: Other cross-coupling reactions such as Stille coupling (using organotin reagents), Heck coupling (with alkenes), and cyanation reactions can also be employed to further derivatize the this compound core.

These side-chain modification strategies provide a versatile platform for the synthesis of a diverse library of 1,7-naphthyridine derivatives with tailored electronic and steric properties for various applications.

Reaction Type Typical Reagents and Conditions Functional Group Introduced
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseAryl, heteroaryl, vinyl, alkyl
Sonogashira CouplingR-C≡CH, Pd catalyst, Cu(I) co-catalyst, BaseAlkynyl
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, BasePrimary or secondary amine
Stille CouplingR-Sn(Alkyl)₃, Pd catalystAryl, heteroaryl, vinyl, alkyl
Heck CouplingAlkene, Pd catalyst, BaseSubstituted alkene
CyanationZn(CN)₂, Pd catalystCyano

Note: R represents a generic organic substituent. The data in this table illustrates the versatility of cross-coupling reactions for the functionalization of the halo-naphthyridine core.

Advanced Spectroscopic and Structural Characterization of 8 Chloro 5 Iodo 1,7 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: In the ¹H NMR spectrum of a naphthyridine derivative, protons on the aromatic rings typically appear as doublets, triplets, or multiplets in the downfield region (δ 7.0-9.5 ppm). The exact chemical shift and coupling constants (J-values) are highly sensitive to the position and nature of substituents. For 8-Chloro-5-iodo-1,7-naphthyridine, the protons on the naphthyridine core would be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons in the aromatic naphthyridine ring system are expected to resonate in the range of δ 110-160 ppm. Carbons directly bonded to electronegative atoms like chlorine, iodine, and nitrogen will exhibit distinct chemical shifts. For instance, the carbon atom attached to the chlorine (C-8) would be shifted downfield, while the carbon bearing the iodine (C-5) would also be significantly affected.

While specific spectral data for this compound is not publicly available, the table below presents typical chemical shift ranges for related naphthyridine and halogenated aromatic structures. mdpi.com

Interactive Table: Representative NMR Data for Naphthyridine-like Scaffolds

NucleusType of AtomTypical Chemical Shift (δ ppm)Expected Multiplicity
¹H Aromatic C-H7.0 - 9.5Doublet, Triplet, or Multiplet
¹³C Aromatic C-H110 - 145-
¹³C Aromatic C-N145 - 160-
¹³C Aromatic C-Cl128 - 135-
¹³C Aromatic C-I90 - 100-

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present.

For this compound, the IR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic naphthyridine rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The absorption corresponding to the carbon-chlorine bond stretch is typically found in the fingerprint region, usually between 600-800 cm⁻¹.

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching vibration occurs at a lower frequency, typically in the range of 500-600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear as strong bands in the 650-900 cm⁻¹ range, and their specific positions can help determine the substitution pattern on the aromatic rings.

The analysis of these characteristic bands provides confirmatory evidence for the presence of the naphthyridine core and its halogen substituents.

Interactive Table: Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
StretchingAromatic C-H3000 - 3100Medium to Weak
StretchingAromatic C=C / C=N1400 - 1650Medium to Strong
StretchingC-Cl600 - 800Medium to Strong
StretchingC-I500 - 600Medium
Bending (out-of-plane)Aromatic C-H650 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the naphthyridine ring, exhibit characteristic absorption bands in the UV-Vis region.

The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the extended π-system of the naphthyridine core, these bands would likely appear in the 250-350 nm range.

n→π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They occur at longer wavelengths than the π→π* transitions.

The positions of these absorption maxima (λ_max) can be influenced by solvent polarity. Studies on related hydroxy-naphthyridine derivatives have demonstrated solvatochromic effects, where changes in solvent polarity and hydrogen-bonding capability shift the absorption bands. nih.gov This phenomenon is due to differential stabilization of the ground and excited states by the solvent. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and deduce the elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly coupled with Liquid Chromatography (LC-MS) for the analysis of heterocyclic compounds.

For this compound (Molecular Formula: C₈H₄ClIN₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of chlorine results in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Under ESI conditions, the molecule would likely be observed as a protonated species, [M+H]⁺. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) would provide structural information, likely showing the loss of iodine, chlorine, or HCN as neutral fragments.

Interactive Table: Predicted Mass Spectrometry Data for Chloro-Iodo-Naphthyridine Isomers

Ion/AdductFormulaPredicted m/z (for C₈H₄³⁵ClIN₂)Source
[M]⁺[C₈H₄ClIN₂]⁺289.9102 rsc.org
[M+H]⁺[C₈H₅ClIN₂]⁺290.9181 rsc.org
[M+Na]⁺[C₈H₄ClIN₂Na]⁺312.8999 rsc.org
[M+K]⁺[C₈H₄ClIN₂K]⁺328.8739 rsc.org
(Data based on the closely related isomer 5-chloro-8-iodo-1,6-naphthyridine) rsc.org

X-ray Crystallography for Solid-State Conformation and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While the specific crystal structure of this compound has not been reported, analysis of related naphthyridine derivatives provides insight into the type of data obtained. For example, the crystal structure of a functionalized 1,6-naphthyridin-2(1H)-one derivative was solved, revealing its triclinic P-1 space group and detailed cell parameters. americanelements.com Such an analysis for this compound would confirm the planarity of the fused ring system and detail any intermolecular interactions, such as π–π stacking, that govern the crystal packing.

Interactive Table: Example Crystallographic Data for a Naphthyridine Derivative

ParameterExample ValueUnit
Crystal SystemTriclinic-
Space GroupP-1-
a9.3554(4)Å
b11.4450(5)Å
c11.5629(4)Å
α87.140(2)°
β78.8070(19)°
γ69.2119(19)°
Volume1135.21(8)ų
Z (Molecules/unit cell)2-
(Data from N-(7-{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide) americanelements.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and elemental composition.

For this compound, the molecular formula is C₈H₄ClIN₂. The theoretical elemental composition can be calculated based on its molecular weight (290.49 g/mol ).

Interactive Table: Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )% Composition
CarbonC12.01133.07 %
HydrogenH1.0081.39 %
ChlorineCl35.45312.20 %
IodineI126.9043.68 %
NitrogenN14.0079.64 %
Total C₈H₄ClIN₂ 290.49 100.00 %

Mechanistic Investigations of Naphthyridine Based Compound Interactions with Biological Systems in Vitro Studies

In Vitro Enzyme Inhibition Studies for Target Identification

Enzyme inhibition assays are crucial for identifying the specific cellular enzymes that a compound may target, thereby providing insight into its mechanism of action.

The modulation of kinase activity is a significant area of investigation for therapeutic compounds, as kinases play a central role in cellular signaling pathways. While the broader class of naphthyridine derivatives has been explored for kinase inhibition, specific data on 8-Chloro-5-iodo-1,7-naphthyridine is limited.

A patent for naphthyridine compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) has been filed, suggesting the potential of the naphthyridine scaffold in kinase modulation. google.com However, specific in vitro inhibitory concentrations for this compound were not detailed in the available documentation.

No specific in vitro kinase inhibition data for this compound is publicly available in the reviewed scientific literature.

Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Research into the topoisomerase inhibition potential of this compound is not extensively documented in public literature. Studies on related compounds, such as 8-chloro-adenosine, have shown that its metabolite, 8-chloro-ATP, can inhibit topoisomerase II, leading to DNA double-stranded breaks. nih.gov However, this mechanism is distinct and not directly attributable to this compound.

There is no direct evidence or published research demonstrating the in vitro inhibition of topoisomerases by this compound.

Adenosine (B11128) receptors are a class of G protein-coupled receptors that are involved in various physiological processes. Their modulation by small molecules is an active area of research.

Currently, there are no publicly available in vitro studies investigating the antagonistic activity of this compound on adenosine receptors.

Cellular Target Identification Methodologies and Biomolecular Interaction Analyses

Identifying the direct molecular targets of a compound is essential for understanding its biological effects. This involves studying its interactions with macromolecules like DNA and proteins.

The ability of a compound to interact with DNA can have significant implications for its mechanism of action. Such interactions can include intercalation between base pairs or binding to the minor or major grooves of the DNA helix.

While some naphthyridine derivatives have been studied for their DNA-binding properties, specific studies detailing the interaction of this compound with DNA are not found in the reviewed literature. Research on the related compound 8-chloro-adenosine indicates it can be incorporated into both RNA and DNA, which may contribute to its effects on cell cycle kinetics. nih.gov

No specific data from in vitro DNA interaction studies for this compound are available in the public domain.

Beyond specific enzyme inhibition, the broader interaction of a compound with various proteins and receptors can help to elucidate its full biological activity profile.

The naphthyridine scaffold is a component of various biologically active molecules that are known to interact with a range of proteins. nih.gov However, specific protein binding and receptor interaction analyses for this compound have not been detailed in the available scientific literature.

No specific in vitro protein binding or receptor interaction data for this compound is publicly available in the reviewed scientific literature.

Data Tables

Table 1: Kinase Inhibition Profile of Related Naphthyridine Compounds

Compound ClassTarget KinaseReported Activity
NaphthyridinesHematopoietic Progenitor Kinase 1 (HPK1)Mentioned as potential inhibitors in patent literature google.com
Anilinoquinazolines (for comparison)c-Src, AblNanomolar inhibition nih.gov

This table includes data on related compound classes to illustrate the type of information that would be relevant. Specific data for this compound is not available.

Table 2: Summary of In Vitro Biological Investigations for this compound

Area of InvestigationFinding
Kinase Activity ModulationNo specific data available.
Topoisomerase InhibitionNo specific data available.
Adenosine Receptor AntagonismNo specific data available.
DNA InteractionNo specific data available.
Protein BindingNo specific data available.

Structure-Activity Relationship (SAR) Elucidation for Naphthyridine Scaffolds through In Vitro Activity Correlations

The biological activity of compounds based on the naphthyridine scaffold is intricately linked to their structural features. The arrangement of nitrogen atoms within the fused pyridine (B92270) rings, along with the nature and position of various substituents, dictates the molecule's interaction with biological targets. Through extensive in vitro studies, researchers have begun to unravel the complex structure-activity relationships (SAR) that govern the efficacy of these compounds.

Positional and Substituent Effects on In Vitro Biological Activity

The 1,7-naphthyridine (B1217170) core is a versatile scaffold whose biological activity can be finely tuned by the placement and nature of its substituents. While specific in vitro data for this compound is not prominently available in the reviewed literature, the analysis of related analogues provides significant insights into the likely effects of its substitution pattern.

The position of substituents on the naphthyridine ring system is critical. For instance, in studies of certain naphthyridine derivatives, methyl substitutions at the C-6 or C-7 positions were found to be more active against human cancer cell lines than those substituted at the C-5 position. nih.gov Conversely, compounds with methyl groups at both C-5 and C-7 positions showed substantially less activity, indicating that steric hindrance or electronic effects at these combined locations can be detrimental to cytotoxicity. nih.gov

Halogenation is a common strategy to modulate the activity of heterocyclic compounds. The introduction of a chlorine atom, such as the one at the C-8 position in the target molecule, often influences a compound's lipophilicity and its ability to form halogen bonds, which can enhance binding to target proteins. For example, studies on 1,8-naphthyridine (B1210474) derivatives have shown that the presence of a chloro substituent can lead to compounds with notable antibacterial and antifungal activity. mdpi.com Similarly, the introduction of bromine at the C-6 position of the 1,8-naphthyridine scaffold was shown to enhance antibacterial activity against B. subtilis. nih.gov

The iodine atom at the C-5 position is another significant feature. The introduction of substituents at the 5-position of the naphthyridine ring has been explored as a strategy to improve metabolic stability and potency in other series of naphthyridine derivatives. nih.gov The large, polarizable nature of iodine can lead to strong, specific interactions with biological targets.

Furthermore, in a series of 1,7-naphthyridine 1-oxides designed as p38α MAP kinase inhibitors, the N-oxide oxygen was found to be essential for activity and a key determinant for selectivity against other kinases. nih.gov This highlights that modifications to the core ring structure itself, beyond simple substitution, profoundly impact biological function.

Collectively, these findings suggest that the 8-chloro and 5-iodo substitutions on the 1,7-naphthyridine scaffold likely confer a unique electronic and steric profile that could translate into specific biological activities, although direct experimental validation for this specific compound is needed.

Pharmacophore Modeling and Ligand Design Principles Based on SAR Data

Pharmacophore modeling is a powerful computational tool that distills complex SAR data into a three-dimensional representation of the essential features required for a molecule to bind to a specific biological target. These models serve as blueprints for the design of new, more potent ligands.

A quantitative structure-activity relationship (QSAR) study on a series of 44 1,7-naphthyridine analogues as inhibitors of phosphatidylinositol-5-phosphate (B1243415) 4-kinase type-2 alpha (PIP4K2A) provides a clear example of this approach. nih.gov The study utilized machine learning algorithms to develop predictive models for the inhibitory activity of these compounds, which ranged from an IC₅₀ of 0.066 to 18.0 μM. nih.gov

The resulting models and molecular docking studies revealed key pharmacophoric features:

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is crucial. For instance, in the context of p38 MAP kinase inhibitors, the N-oxide oxygen of 1,7-naphthyridine 1-oxides was identified as a critical feature for activity. nih.gov In another study, hydrogen bond donor contours were observed at the C-1 NH of the naphthyridine ring. nih.gov

Electrostatic Interactions: Favorable regions for negative charges were identified near the C-4 carbonyl group of the naphthyridine core in some models. nih.gov

Hydrophobic Interactions: The models often include hydrophobic regions, indicating that non-polar interactions are important for anchoring the ligand in the target's binding pocket.

Pi-Pi and Pi-Cation Interactions: Aromatic interactions between the naphthyridine ring system and amino acid residues of the target protein, such as pi-pi stacking and pi-cation interactions, were found to modulate the binding of PIP4K2A inhibitors. nih.gov

These models provide invaluable guidelines for the rational design of novel 1,7-naphthyridine-based inhibitors. By understanding the required spatial arrangement of these key features, medicinal chemists can design new molecules, such as derivatives of this compound, that are optimized for interaction with a desired biological target. The ultimate goal is to enhance potency and selectivity while minimizing off-target effects.

Investigation of In Vitro Biological Activities in Cell-Based Assays

The diverse biological activities of the naphthyridine scaffold have been demonstrated in a multitude of cell-based assays. Derivatives of various naphthyridine isomers have shown promise as antiproliferative, antimicrobial, and antiviral agents.

Antiproliferative Studies:

Naphthyridine derivatives have been extensively evaluated for their anticancer potential against various human cancer cell lines. Naturally occurring 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have demonstrated significant antiproliferative properties against colon cancer cell lines by inhibiting the WNT signaling pathway and inducing cell cycle arrest. nih.gov Another 1,7-naphthyridine compound isolated from Streptomyces albogriseolus displayed anticancer potency against a human stomach carcinoma cell line. nih.gov Synthetic pyrazolo-naphthyridine derivatives have also been investigated, with some compounds showing potent activity against cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov For example, compound 5j was most active against HeLa cells, while 5k was most active against MCF-7 cells. nih.gov

In Vitro Antiproliferative Activity of Naphthyridine Derivatives
Compound/Derivative ClassCancer Cell Line(s)Observed Activity (IC₅₀)Reference
Bisleuconothine A (1,7-Naphthyridine)SW480, HCT116, HT29, SW620 (Colon)2.74 µM, 3.18 µM, 1.09 µM, 3.05 µM nih.gov
Compound 55 (benzo[f] nih.govnih.govnaphthyridine)HGC-27 (Stomach)Data not specified nih.gov
Pyrazolo-naphthyridine 5jHeLa (Cervical)6.4 ± 0.45 µM nih.gov
Pyrazolo-naphthyridine 5kMCF-7 (Breast)2.03 ± 0.23 µM nih.gov
1,8-Naphthyridine derivativesMCF-7 (Breast)1.47 to 35.3 µM nih.gov

In Vitro Antimicrobial Screens:

The 1,8-naphthyridine core is famously the basis for nalidixic acid, a foundational antibacterial agent. mdpi.comnih.gov This has spurred extensive research into the antimicrobial properties of this scaffold. Modifications have led to potent derivatives, including fluoroquinolone analogues like enoxacin (B1671340) and trovafloxacin, which inhibit bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov The introduction of halogen atoms, such as bromine or fluorine, has been shown to be a key strategy in enhancing antibacterial potency. nih.gov While much of the focus has been on the 1,8-isomer, these findings suggest that other halogenated naphthyridines could also possess antimicrobial activities.

In Vitro Antimicrobial Activity of Naphthyridine Derivatives
Compound/Derivative ClassMicroorganism(s)Observed ActivityReference
Nalidixic Acid (1,8-Naphthyridine)Gram-negative bacteriaInhibits DNA gyrase nih.gov
Brominated 1,8-Naphthyridinone derivativesB. subtilisEnhanced antibacterial activity nih.gov
Canthin-6-one (1,5-Naphthyridine)S. aureus, E. coli, MRSAMIC: 0.49-3.91 µg/mL nih.gov
ANA-12 (1,8-Naphthyridine)M. tuberculosis H37RvMIC: 6.25 µg/mL rsc.org

In Vitro Antiviral Evaluations:

The antiviral potential of naphthyridines has also been an area of active investigation. researchgate.net A series of 1,6-naphthyridine (B1220473) analogues demonstrated potent activity against human cytomegalovirus (HCMV), including strains resistant to existing drugs like ganciclovir. nih.govnih.gov This suggests that these compounds may act via a novel mechanism. nih.govnih.gov These derivatives were also found to be active against other human herpesviruses and type 2 rhinovirus. nih.govnih.gov

In Vitro Antiviral Activity of Naphthyridine Derivatives
Compound/Derivative ClassVirusObserved ActivityReference
1,6-Naphthyridine analogue (A1)Human Cytomegalovirus (HCMV)39- to 223-fold lower IC₅₀ than ganciclovir nih.govnih.gov
1,6-Naphthyridine analogue (A1)Herpes Simplex Virus-2 (HSV-2)21.5-fold more potent than acyclovir nih.gov
1,6-Naphthyridine analoguesHuman herpesviruses, Rhinovirus type 2Active nih.govnih.gov

Applications in Advanced Materials Science and Chemo Sensing

Fluorescent Probes and Dyes Derived from Naphthyridines

The inherent fluorescence of many naphthyridine derivatives makes them excellent candidates for the development of novel fluorescent probes and dyes. The 8-chloro-5-iodo-1,7-naphthyridine scaffold can be systematically modified to produce compounds with specific photophysical properties. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, various aryl, heteroaryl, or acetylenic groups can be introduced at the 5- and 8-positions. These modifications extend the π-conjugated system of the molecule, which can lead to significant changes in the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

For instance, the introduction of electron-donating or electron-withdrawing groups allows for the fine-tuning of the intramolecular charge transfer (ICT) characteristics of the resulting dye, a critical factor in the design of environmentally sensitive (solvatochromic) probes. Furthermore, the nitrogen atoms within the naphthyridine ring can act as binding sites for analytes, leading to changes in the fluorescent output upon interaction. This principle is the foundation for the design of "turn-on" or "turn-off" fluorescent sensors. A unified strategy for preparing rhodamine-type dyes, which are highly fluorescent, has been developed using palladium-catalyzed C-N cross-coupling reactions on similar heterocyclic structures, a technique directly applicable to the functionalization of this compound. nih.gov

Functionalization Reaction Attached Group Potential Application
Suzuki CouplingArylboronic acidsπ-system extension for wavelength tuning
Sonogashira CouplingTerminal alkynesCreation of rigid, linear fluorescent molecules
Buchwald-Hartwig AminationAmines, AmidesSynthesis of N-containing dyes and probes

Research into Organic Light-Emitting Diodes (OLEDs), Semiconductors, and Related Electronic Materials

The electron-deficient nature of the naphthyridine ring system makes it an excellent component in materials designed for organic light-emitting diodes (OLEDs) and as n-type semiconductors. In the context of OLEDs, naphthyridine derivatives have been investigated as both emissive materials and electron-transporting materials. The this compound can serve as a core upon which to build donor-acceptor (D-A) type molecules. By attaching electron-donating moieties to the naphthyridine acceptor core, materials with thermally activated delayed fluorescence (TADF) properties can be synthesized. TADF emitters are of significant interest for next-generation OLEDs as they can, in principle, achieve 100% internal quantum efficiency.

Research on other naphthyridine isomers, such as 1,8-naphthyridine (B1210474), has demonstrated their potential in deep-blue TADF emitters for both vacuum- and solution-processed OLEDs. google.com For example, carbazole-naphthyridine based compounds have shown promising results. google.com Similarly, iridium(III) complexes incorporating naphthyridine-based ligands have been used to create highly efficient green to red OLEDs. dntb.gov.ua The synthesis of these advanced materials often relies on the functionalization of halogenated precursors, highlighting the potential of this compound in this field.

Material Type Role of Naphthyridine Key Synthetic Strategy Performance Metric
TADF EmitterElectron-acceptor coreSuzuki or Buchwald-Hartwig couplingHigh External Quantum Efficiency (EQE)
n-type SemiconductorElectron-transporting materialPolymerization of functionalized monomersHigh electron mobility
Phosphorescent HostBipolar host materialAttachment of hole-transporting unitsEfficient energy transfer to guest emitter

Chemo-sensors and Related Analytical Applications

The ability of the nitrogen atoms in the 1,7-naphthyridine (B1217170) ring to coordinate with metal ions makes this scaffold an excellent platform for the development of chemo-sensors. By attaching a fluorophore to the naphthyridine core, a sensor can be created where the binding of an analyte, such as a metal ion, modulates the fluorescence output. The this compound is an ideal starting material for such sensors, as the halogen atoms can be replaced with specific recognition units and signaling moieties.

For example, a derivative of 1,8-naphthyridine has been successfully used as a fluorescent chemo-sensor for the selective detection of Zn(II) ions. nih.gov Another study detailed a 1,8-naphthyridine-boronic acid derivative as a dual fluorescent chemo-sensor for mercury and fructose. uni-muenchen.de The synthesis of these sensors involves the strategic functionalization of the naphthyridine ring. The chloro and iodo substituents on this compound allow for the regioselective introduction of different functional groups, enabling the creation of highly selective and sensitive chemo-sensors for a variety of analytes. Pyridine (B92270) derivatives have also been shown to be effective fluorescent sensors for various cations. d-nb.info

Target Analyte Recognition Moiety Signaling Mechanism
Metal Ions (e.g., Zn²⁺, Hg²⁺)Naphthyridine nitrogens, appended chelatorsFluorescence enhancement or quenching
AnionsHydrogen-bond donors attached to the coreColorimetric or fluorescent change
Small Organic MoleculesSpecifically designed binding pocketsDisplacement of a fluorescent indicator

Ligand Design for Organometallic Catalysis

The bidentate coordination motif offered by the two nitrogen atoms of the 1,7-naphthyridine ring makes it an attractive ligand for a variety of transition metals. The electronic properties of the resulting metal complex can be fine-tuned by introducing different substituents onto the naphthyridine scaffold. The this compound provides a platform for creating a diverse library of ligands through selective cross-coupling reactions at the 5- and 8-positions.

For instance, attaching sterically bulky groups can influence the coordination geometry around the metal center, which in turn can affect the selectivity and activity of the catalyst. The introduction of chiral moieties can lead to the development of asymmetric catalysts for enantioselective transformations. While direct catalytic applications of ligands derived from this compound are not yet widely reported, the synthesis of functionalized 1,5-naphthyridines and their use as ligands in metal complexes has been demonstrated, indicating the potential of the 1,7-naphthyridine isomer in this area. The ability to regioselectively functionalize dihalo-naphthyridines is a key enabling technology for the synthesis of these tailored ligands.

Metal Potential Catalytic Application Ligand Modification Strategy
Palladium (Pd)Cross-coupling reactionsIntroduction of phosphine (B1218219) or N-heterocyclic carbene groups
Ruthenium (Ru)Metathesis, HydrogenationTuning of steric and electronic properties
Copper (Cu)Click chemistry, Atom transfer radical polymerization (ATRP)Synthesis of chiral ligands for asymmetric catalysis

Future Research Directions and Emerging Opportunities in Halogenated 1,7 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Pathways

The efficient and environmentally conscious synthesis of complex heterocyclic molecules is a paramount goal in contemporary chemical research. For a molecule like 8-Chloro-5-iodo-1,7-naphthyridine, the development of novel and sustainable synthetic pathways is the first critical step towards unlocking its potential.

Current synthetic strategies for naphthyridine cores often rely on classical condensation reactions, which may require harsh conditions and generate significant waste. Future research should prioritize the development of greener alternatives. Microwave-assisted organic synthesis, for instance, has shown promise in accelerating the synthesis of 1,7-naphthyridine (B1217170) derivatives and could be adapted for the synthesis of their halogenated counterparts. sphinxsai.com The use of water as a solvent, as demonstrated in the synthesis of 1,8-naphthyridines, presents another avenue for creating more sustainable processes. acs.orgnih.gov

The introduction of the chloro and iodo substituents at specific positions on the 1,7-naphthyridine ring system demands high regioselectivity. Future synthetic endeavors should explore late-stage functionalization techniques, such as C-H activation and halogenation, which could provide more direct and atom-economical routes to this compound and its analogs. The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, would also significantly enhance the efficiency and sustainability of the synthesis.

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesKey Research Challenges
Microwave-Assisted SynthesisReduced reaction times, improved yields, lower energy consumption.Optimization of reaction conditions for di-halogenated systems; ensuring regioselectivity.
Synthesis in Aqueous MediaEnvironmentally benign solvent, simplified work-up procedures.Overcoming solubility issues of reactants and intermediates; catalyst stability in water.
C-H Activation/HalogenationHigh atom economy, direct functionalization of the naphthyridine core.Achieving high regioselectivity for both chlorine and iodine introduction; catalyst development.
One-Pot Multi-step SynthesisIncreased efficiency, reduced waste generation, lower operational costs.Compatibility of sequential reaction conditions; isolation of the final product from complex mixtures.

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The presence of two different halogen atoms at distinct positions on the 1,7-naphthyridine core of this compound offers a rich platform for exploring selective chemical transformations. The differential reactivity of the C-Cl and C-I bonds is a key feature that can be exploited for stepwise functionalization.

The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions. This inherent difference in reactivity can be harnessed to achieve selective substitution at the 5-position. For instance, Suzuki, Stille, or Sonogashira cross-coupling reactions could be performed under carefully controlled conditions to introduce a diverse range of substituents at the iodo-position while leaving the chloro-position intact. Subsequent modification of the chloro-substituent could then be achieved under more forcing reaction conditions.

Future research should focus on systematically investigating the scope and limitations of these selective transformations. This would involve screening various catalysts, ligands, and reaction conditions to optimize the selectivity and yield of each step. The development of orthogonal functionalization strategies, where each halogen can be addressed independently without interfering with the other, would be a significant breakthrough.

Table 2: Potential Selective Transformations of this compound

Reaction TypeTarget HalogenPotential Reagents and ConditionsDesired Outcome
Suzuki CouplingIodinePd catalyst, boronic acid, mild base and temperature.Selective C-C bond formation at the 5-position.
Sonogashira CouplingIodinePd/Cu catalyst, terminal alkyne, mild base.Introduction of an alkyne moiety at the 5-position.
Buchwald-Hartwig AminationIodinePd catalyst, amine, strong base.Formation of a C-N bond at the 5-position.
Nucleophilic Aromatic SubstitutionChlorineStrong nucleophile, higher temperature.Replacement of the chlorine atom at the 8-position.

Advanced Computational Modeling for Predictive Research and High-Throughput Screening Design

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational modeling can provide valuable insights into the properties and reactivity of molecules like this compound, thereby guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information can help in understanding the relative reactivity of the C-Cl and C-I bonds and in predicting the regioselectivity of various reactions. Molecular docking studies could also be performed to predict the binding affinity of this compound derivatives with various biological targets, such as protein kinases, which are known to be inhibited by other naphthyridine compounds. nih.govrsc.org

Furthermore, computational tools can be used to design high-throughput screening libraries of this compound derivatives with diverse substituents. By predicting the properties of these virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Innovative Applications in Interdisciplinary Sciences and Functional Material Development

The unique structural and electronic features of this compound suggest its potential for a wide range of applications in interdisciplinary sciences and functional material development. The 1,7-naphthyridine core itself is a known pharmacophore, and its halogenated derivatives could exhibit interesting biological activities. nih.gov

The presence of two modifiable positions allows for the creation of complex molecular architectures. For example, the selective functionalization of the chloro and iodo groups could be used to synthesize novel ligands for catalysis or to create molecular probes for bioimaging. The extended π-system of the naphthyridine ring, coupled with the electronic effects of the halogen substituents, also makes this compound a potential building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The development of highly substituted 1,6-naphthyridines has already shown promise in this area. acs.org

Future research should explore these potential applications through collaboration with experts in medicinal chemistry, materials science, and other relevant fields. The synthesis and characterization of a variety of this compound derivatives will be crucial for evaluating their performance in these different areas.

Q & A

Q. How to resolve discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer : Differences may arise from metabolic instability (e.g., deiodination in vivo). Incorporate deuterium at the 5-position to slow metabolism. Validate via LC-MS pharmacokinetic studies in rodent models, comparing AUC (area under the curve) for iodinated vs. deuterated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.